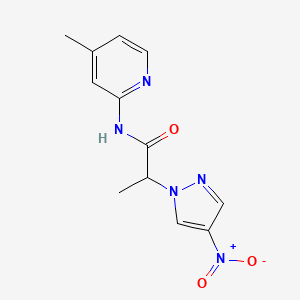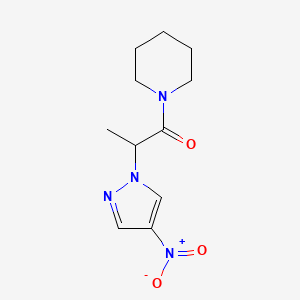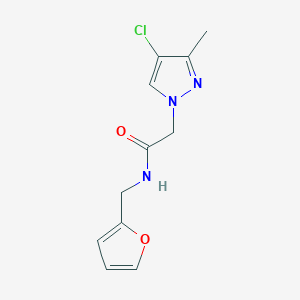![molecular formula C19H13F4N5O2S B4346896 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4346896.png)
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, a fluorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid and sulfuric acid.
Formation of the thioether linkage: This involves the reaction of the nitro-pyrazole with a thiol compound.
Coupling with the nicotinonitrile moiety: This step involves the reaction of the thioether intermediate with a fluorophenyl-substituted nicotinonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base, heat.
Major Products
Reduction of the nitro group: 2-{[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]thio}-4-(4-fluorophenyl)-6-(trifluoromethyl)nicotinonitrile.
Substitution on the fluorophenyl group: Various substituted derivatives depending on the electrophile used.
Hydrolysis of the nitrile group: 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-(4-fluorophenyl)-6-(trifluoromethyl)nicotinic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nitro and nitrile groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the nitrile group may participate in hydrogen bonding or other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-(4-chlorophenyl)-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-(4-bromophenyl)-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. Additionally, the combination of a nitro group, a nitrile group, and a trifluoromethyl group in a single molecule is relatively rare and can lead to unique chemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5O2S/c1-10-17(28(29)30)11(2)27(26-10)9-31-18-15(8-24)14(7-16(25-18)19(21,22)23)12-3-5-13(20)6-4-12/h3-7H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVGMUDLGHJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C#N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-BROMOPHENOXY)METHYL]-N-MORPHOLINOBENZAMIDE](/img/structure/B4346826.png)

![3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4346844.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4346845.png)
![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)BENZAMIDE](/img/structure/B4346853.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4346857.png)
![N-(5-BROMO-8-QUINOLYL)-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B4346869.png)
![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4346872.png)
![13-thiophen-2-yl-4-(2,2,2-trifluoroethyl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4346880.png)
![N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B4346891.png)
![2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4346895.png)
![ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate](/img/structure/B4346910.png)
